molecular formula C13H15NS B13271513 N-[1-(3-methylthiophen-2-yl)ethyl]aniline

N-[1-(3-methylthiophen-2-yl)ethyl]aniline

Cat. No.: B13271513
M. Wt: 217.33 g/mol
InChI Key: BKUGAVCGSHGZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methylthiophen-2-yl)ethyl]aniline ( 1343116-87-9) is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . Its structure features an aniline group linked to a 3-methylthiophene moiety via an ethyl chain, making it a valuable intermediate in organic and medicinal chemistry research. Compounds based on the aniline and thiophene scaffolds are of significant interest in the development of novel therapeutic agents. For instance, structurally similar N-phenyl aniline derivatives are actively investigated as dual inhibitors of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2) for anti-colon cancer activity . Furthermore, aniline derivatives that incorporate a thiophene ring serve as key building blocks in synthetic chemistry. They are relevant in the study of advanced synthetic methodologies, such as photoinduced radical aryl migrations, which are powerful techniques for constructing complex aromatic molecules found in pharmaceuticals and materials . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-[1-(3-methylthiophen-2-yl)ethyl]aniline

InChI

InChI=1S/C13H15NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3

InChI Key

BKUGAVCGSHGZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-[1-(3-methylthiophen-2-yl)ethyl]aniline

General Strategy

The synthesis typically involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the substituted thiophene-containing alkyl fragment. The key steps include:

  • Preparation of the substituted thiophene intermediate.
  • Coupling of the thiophene intermediate with aniline or substituted aniline.
  • Purification and characterization of the final product.

Specific Preparation Methodologies

Reductive Alkylation Approach

One common approach, analogous to processes described for related aniline derivatives, involves reductive alkylation, where a substituted thiophene aldehyde or ketone reacts with aniline under reductive conditions to form the secondary amine.

  • Step 1: Reaction of 3-methylthiophen-2-yl acetaldehyde or analogous ketone with aniline.
  • Step 2: Reductive amination using hydrogen gas and a metal catalyst (e.g., palladium on carbon) or chemical reductants.
  • Step 3: Workup involving extraction, washing, and purification by recrystallization or chromatography.

This method benefits from high selectivity and yields, as reported in similar syntheses of substituted anilines.

Data Table Summarizing Preparation Conditions

Methodology Key Reagents/Intermediates Conditions Catalyst/Reducing Agent Yield (%) Notes
Reductive Alkylation 3-methylthiophen-2-yl aldehyde + aniline Reflux in methanol or solvent Pd/C under H2 or chemical reductants Not explicitly reported High selectivity expected; purification by extraction and chromatography
Nucleophilic Substitution via Epichlorohydrin (R)-epichlorohydrin + 2-ethyl-6-methyl aniline (analogous) Reflux 6–8 h at 60–80 °C, KOH addition, catalytic hydrogenation at 20–30 °C Pd/C or Pt/C catalyst 92–96% (analogous compound) High enantiomeric excess; adaptable to thiophene derivatives
Multicomponent Reaction (Ugi-4CR) Carboxylic acid + aniline + aldehyde + isocyanide 12 h at 50 °C in TFE solvent None (MCR) Up to 71% (analogous system) Requires optimization of stoichiometry and solvent for best yield

Mechanistic and Experimental Considerations

  • Catalyst Selection: Transition metal catalysts such as palladium on carbon are preferred for hydrogenation steps due to their activity and selectivity.
  • Solvent Effects: Alcoholic solvents (methanol, ethanol, isopropanol) and ethyl acetate are commonly used; solvent choice influences yield and enantiomeric purity.
  • Temperature and Time: Reaction times range from several hours to days depending on the method; temperatures typically range from ambient to reflux conditions (20–80 °C).
  • Purification: Standard organic extraction followed by drying and chromatographic purification is standard practice.

Summary and Outlook

The preparation of This compound can be achieved through several synthetic routes, primarily involving reductive amination of thiophene aldehydes with aniline or nucleophilic substitution methods adapted from related aniline derivatives. The choice of method depends on available starting materials, desired stereochemistry, and scale. While direct detailed protocols specifically for this compound are limited in open literature, analogous procedures provide a robust framework for its synthesis.

Further research and experimental optimization, particularly in adapting epichlorohydrin-based nucleophilic substitution and multicomponent reaction methodologies, could enhance efficiency and selectivity in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylthiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(3-methylthiophen-2-yl)ethyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-[(5-Methylthiophen-2-yl)methyl]aniline (CAS: 1038252-50-4)
  • Structure : Differs in the position of the methyl group on the thiophene (5- vs. 3-position) and uses a methylene (–CH₂–) linker instead of ethyl .
  • Molecular Formula : C₁₃H₁₅NS (identical to the target compound).
  • The shorter linker may decrease conformational flexibility.
(NZ,N'Z)-2,2'-Disulfanediylbis(N-((3-methylthiophen-2-yl)methylene)aniline)
  • Structure : Contains a disulfide (–S–S–) bridge and methylene (–CH₂–) linkers .
  • Molecular Formula : C₂₂H₁₆N₂S₄.
  • Key Properties :
    • Melting Point : 165°C .
    • IR Peaks : 751 cm⁻¹ (C–S stretching) and 1607 cm⁻¹ (C=N/C=C) .
  • Impact: The disulfide bridge enhances rigidity and may reduce solubility in non-polar solvents.
N-Phenyl-1-(thiophen-2-yl)methanamine (7g)
  • Structure : Lacks methyl substitution on the thiophene and uses a methanamine (–CH₂–NH–) linker .
  • Synthesis : Prepared via condensation of 2-thiophenemethylamine and aniline .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Linker Thiophene Substitution Melting Point Key IR Peaks (cm⁻¹)
Target Compound C₁₃H₁₅NS Ethyl 3-Methyl Not Reported Likely ~751 (C–S)
N-[(5-Methylthiophen-2-yl)methyl]aniline C₁₃H₁₅NS Methylene 5-Methyl Not Reported 751 (C–S)
2,2'-Disulfanediylbis(...) C₂₂H₁₆N₂S₄ Methylene 3-Methyl 165°C 751 (C–S), 1607 (C=N/C=C)
N-Phenyl-1-(thiophen-2-yl)methanamine C₁₁H₁₁NS Methylene None Not Reported ~3264 (N–H)

Crystallographic and Conformational Insights

  • Crystal Packing: Ethyl linkers (as in the target compound) may promote weaker intermolecular interactions compared to methylene-linked analogues, reducing melting points. For example, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline crystallizes in a monoclinic system (P2₁/c) with N–C bond lengths of 1.45 Å .
  • Hydrogen Bonding : Compounds with –NH groups (e.g., target compound) exhibit strong N–H···S or N–H···O interactions, whereas disulfide analogues rely on C–H···S bonds .

Biological Activity

N-[1-(3-methylthiophen-2-yl)ethyl]aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiophene ring and an aniline moiety. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N, with a molecular weight of approximately 217.33 g/mol. The compound features a thiophene ring substituted with a methyl group and an ethylamine side chain attached to an aniline structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The thiophene ring can inhibit enzymes or modulate receptor activity, while the aniline moiety can participate in hydrogen bonding, enhancing the compound's biological effects.

Anticancer Activity

This compound is also being investigated for its potential anticancer properties. Research has shown that compounds containing thiophene rings can bind effectively to DNA in tumor cells, potentially leading to selective anticancer activity . This binding mechanism may allow for targeted therapeutic applications in cancer treatment.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer efficacy of various thiophene-containing compounds, it was found that modifications in the thiophene structure significantly influenced cytotoxicity against cancer cell lines. Although specific data on this compound was not provided, the trends observed suggest that structural optimization could enhance its anticancer properties .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of compounds similar to this compound. Results indicated that these compounds could effectively inhibit key enzymes involved in metabolic pathways, suggesting a potential for therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundThiophene ring + Aniline moietyPotentially activeUnder investigation
2-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]anilineThiazole ring + Fluorine atomActiveModerate
3-Methyl-N-[1-(thiophen-2-YL)ethyl]anilineSimilar thiophene structureActiveHigh

Q & A

Q. What are the optimized synthetic routes for N-[1-(3-methylthiophen-2-yl)ethyl]aniline, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of 3-methylthiophene derivatives followed by condensation with aniline. Key steps include:
  • Thiophene functionalization : Introduction of the ethyl linker via nucleophilic substitution or Grignard reactions .
  • Amine coupling : Use of coupling agents (e.g., EDC/HOBt) or reductive amination for attaching the aniline moiety .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity and yield. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, with thiophene protons appearing as distinct doublets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond angles and torsional strain in the ethyl-aniline linkage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene or aniline) influence the compound’s bioactivity and solubility?

  • Methodological Answer :
  • Thiophene Modifications : Adding electron-withdrawing groups (e.g., Cl, CF3_3) to the thiophene ring enhances electrophilicity, improving interactions with biological targets like enzymes .
  • Aniline Substituents : Methoxy or ethoxy groups increase solubility via hydrogen bonding, while nitro groups may sterically hinder receptor binding .
  • Comparative Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity. For example, 4-chloro analogs show 2x higher antimicrobial potency than methyl derivatives .

Q. How can contradictory data on biological activity (e.g., conflicting IC50_{50} values) be resolved?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies. For instance, cytotoxicity assays using HEK293 vs. HepG2 cells yield divergent results due to metabolic differences .
  • Purity Verification : Employ HPLC-MS to rule out impurities (e.g., unreacted aniline) that may skew activity .
  • Control Experiments : Compare with structurally similar compounds (e.g., pyridine analogs) to validate target specificity .

Q. What challenges arise in crystallographic analysis of This compound, and how are they addressed?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation in polar solvents (e.g., ethanol) improves crystal quality. Twinning is mitigated by optimizing cooling rates .
  • Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning. Hydrogen-bonding networks are validated using PLATON’s ADDSYM .

Q. What purification strategies are effective for isolating This compound from byproducts?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely eluting isomers .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials. Monitor purity via TLC (Rf_f = 0.4–0.6 in ethyl acetate/hexane) .

Cutting-Edge Research Questions

Q. How can computational modeling predict This compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding. The thiophene moiety’s sulfur atom shows strong π-π stacking with heme groups .
  • MD Simulations : GROMACS simulates binding stability; RMSD plots reveal conformational shifts in the enzyme’s active site over 100 ns trajectories .

Q. What strategies resolve regioselectivity issues during synthesis of analogs with multiple reactive sites?

  • Methodological Answer :
  • Protecting Groups : Temporarily block aniline’s amine with Boc groups during thiophene alkylation to prevent side reactions .
  • Catalytic Control : Pd-catalyzed C–H activation directs functionalization to the thiophene’s 2-position, avoiding 5-methyl interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.